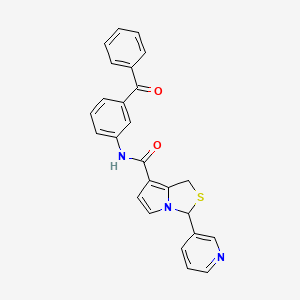
Tulopafant
Descripción general
Descripción
Este compuesto ha sido estudiado por su capacidad para aumentar la permeabilidad capilar y prolongar la supervivencia de los corazones trasplantados . Ha mostrado un potencial significativo en la reducción del tamaño del infarto de miocardio y la disminución de la incidencia de arritmias inducidas por isquemia y reperfusión .
Métodos De Preparación
La síntesis de Tulopafant involucra varios pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. Los métodos de producción industrial típicamente involucran síntesis orgánica de múltiples pasos, purificación y caracterización para asegurar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tulopafant experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula, potencialmente alterando su actividad biológica.
Reducción: Las reacciones de reducción se pueden usar para modificar el estado de oxidación de ciertos átomos dentro del compuesto.
Sustitución: this compound puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro, potencialmente alterando sus propiedades farmacológicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Tulopafant ha sido estudiado extensamente por sus aplicaciones en varios campos:
Química: Se utiliza como una herramienta de investigación para estudiar las interacciones del receptor del factor activador de plaquetas.
Biología: Investigado por sus efectos sobre la función de los neutrófilos y la quimioluminiscencia.
Medicina: Explorado por su potencial en la reducción del tamaño del infarto de miocardio y la mejora de los resultados del trasplante de corazón.
Mecanismo De Acción
Tulopafant ejerce sus efectos al antagonizar el receptor del factor activador de plaquetas. Este receptor está involucrado en diversas respuestas inflamatorias e inmunitarias. Al bloquear este receptor, this compound reduce la activación de neutrófilos y la producción de radicales libres derivados del oxígeno, mitigando así la lesión por isquemia/reperfusión miocárdica y reduciendo el tamaño del infarto .
Comparación Con Compuestos Similares
Tulopafant es único en su potente actividad antagónica contra el receptor del factor activador de plaquetas. Los compuestos similares incluyen:
Lexipafant: Otro antagonista del receptor del factor activador de plaquetas con aplicaciones similares en la reducción de la inflamación y la lesión miocárdica.
Apafant: Conocido por su papel en la inhibición de las respuestas inducidas por el factor activador de plaquetas.
Ginkgolide B: Un compuesto natural con propiedades antagónicas del receptor del factor activador de plaquetas.
This compound destaca por su estructura molecular específica y su alta potencia en estudios preclínicos .
Propiedades
Número CAS |
116289-53-3 |
|---|---|
Fórmula molecular |
C25H19N3O2S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |
Clave InChI |
PQQFNXGONTVQLM-RUZDIDTESA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
SMILES isomérico |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
SMILES canónico |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














